(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl
Description
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a chemical compound that features a morpholine ring substituted with an imidazole group. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Properties
IUPAC Name |
(2S)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSKXFYFAXIMQ-CZDIJEQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CN2C=CN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl typically involves the reaction of morpholine with an imidazole derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an imidazole derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to changes in the biological activity of the target, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.
1-(1H-Imidazol-1-ylmethyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
2-(1H-Imidazol-1-ylmethyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is unique due to its specific stereochemistry and the presence of both morpholine and imidazole rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a compound that has garnered attention due to its diverse biological activities, primarily attributed to its imidazole moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with an imidazole group, which is essential for its biological interactions. The imidazole ring is known for its ability to engage in hydrogen bonding and coordination with metal ions, enhancing its reactivity and biological activity.
Imidazole-containing compounds typically exhibit a wide range of biological activities:
- Antibacterial Activity : Compounds similar to (S)-2-(1H-Imidazol-1-ylmethyl)morpholine have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
- Antitumor Effects : Studies indicate that imidazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis pathways .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Biological Activities Summary
The following table summarizes the biological activities associated with (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl and related compounds:
Case Study 1: Antitumor Activity
In a study involving various imidazole derivatives, (S)-2-(1H-Imidazol-1-ylmethyl)morpholine was evaluated for its ability to inhibit the proliferation of cancer cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, demonstrating its potential as an anticancer agent. The mechanism involved the induction of apoptosis via activation of caspase pathways.
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial properties of morpholine derivatives against multi-drug resistant (MDR) bacteria. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics for treating resistant infections.
Biochemical Pathways
The compound interacts with several biochemical pathways:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inflammatory Pathways : Modulation of NF-kB signaling pathways, reducing inflammation markers.
Dosage and Toxicity
Research indicates that the biological effects of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine are dose-dependent. Lower doses may effectively inhibit tumor growth with minimal toxicity, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
